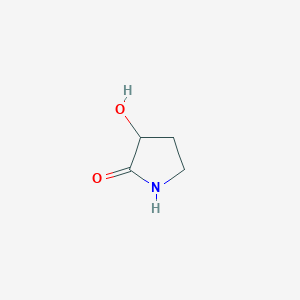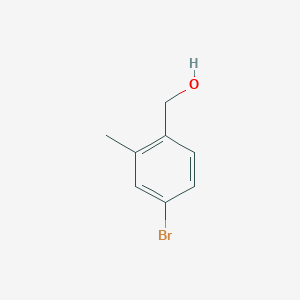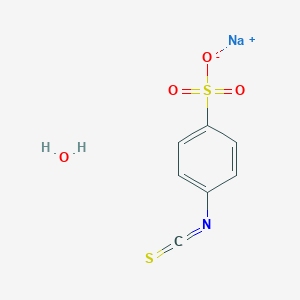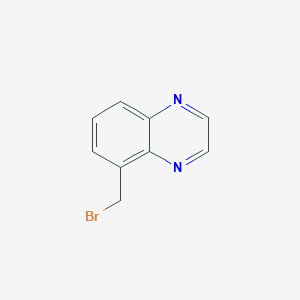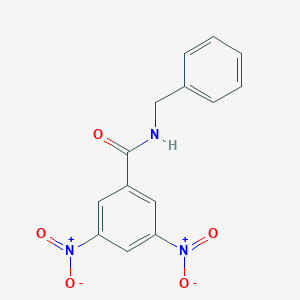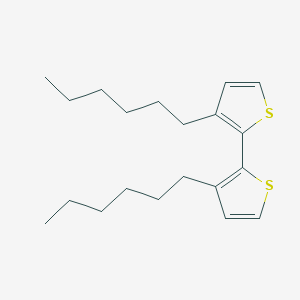
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It has an average mass of 214.262 Da and a monoisotopic mass of 214.131744 Da .
Synthesis Analysis
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 373.1±35.0 °C at 760 mmHg, and a flash point of 179.4±25.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is -0.70 .Applications De Recherche Scientifique
Synthesis and Intermediates in Medicinal Chemistry
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of various medicinal compounds. For example, it has been utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate of the Rho-kinase inhibitor K-115, which demonstrates the compound's importance in the production of pharmaceuticals targeting vascular diseases and other conditions (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Moreover, its derivatives have been synthesized through the intramolecular Schmidt reaction, revealing its versatility in creating saturated fused heterocyclic systems, which are promising intermediates for the synthesis of N-substituted diazepines with potential therapeutic applications (Moskalenko & Boev, 2014).
Structural and Chemical Research
The compound has also been a subject of structural and chemical research. The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, have been characterized, showcasing the compound's potential for further chemical investigation and application in developing novel chemical entities (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Catalysis and Synthetic Chemistry
In the realm of catalysis and synthetic chemistry, tert-butyl 3-oxo-1,4-diazepane-1-carboxylate-related compounds have been studied for their roles in chemoselective and biomimetic hydroxylation of hydrocarbons. This research highlights the compound's potential utility in environmentally friendly oxidation processes, contributing to the synthesis of alcohols from alkanes with high selectivity and efficiency (Mayilmurugan, Stoeckli-Evans, Suresh, & Palaniandavar, 2009).
Development of Novel Drug Candidates
Additionally, research on the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines through an Ugi 4CC Staudinger/aza-Wittig sequence illustrates the compound's foundational role in the development of new drug candidates. This showcases the potential for creating a wide range of biologically active compounds from tert-butyl 3-oxo-1,4-diazepane-1-carboxylate derivatives (Lecinska, Corres, Moreno, García-Valverde, Marcaccini, & Torroba, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUBUQWGNAYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620859 | |
| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
CAS RN |
179686-38-5 | |
| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

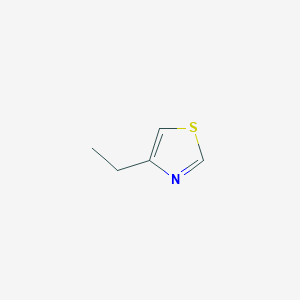


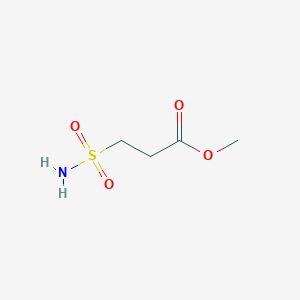
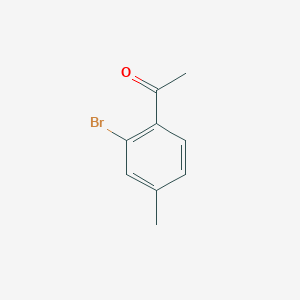

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
